Diniconazole

Catalog No.
S605842
CAS No.
70217-36-6
M.F
C15H17Cl2N3O
M. Wt
326.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diniconazole

CAS Number

70217-36-6

Product Name

Diniconazole

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol

Molecular Formula

C15H17Cl2N3O

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3

InChI Key

FBOUIAKEJMZPQG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Synonyms

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol, diniconazole, S 3308, S-3308L

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Isomeric SMILES

CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O

Fungal Pathogen Research:

  • Understanding Fungal Biology and Physiology: Diniconazole acts by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. Researchers use diniconazole to study the mechanisms of ergosterol synthesis and its role in fungal growth and development . This knowledge is vital for developing new antifungal strategies and understanding the evolution of fungicide resistance in fungal pathogens.
  • Investigating Fungicide Resistance Mechanisms: Monitoring the emergence of fungicide resistance in fungal populations is crucial for maintaining their effectiveness. Scientists employ diniconazole in controlled laboratory settings to study how fungi develop resistance mechanisms against this fungicide, allowing researchers to develop strategies to manage resistance in the field .

Plant Growth and Development Studies:

  • Plant Defense Response Investigation: Diniconazole, despite being a fungicide, can unexpectedly trigger plant defense responses against various pathogens. Researchers use diniconazole to investigate these induced defense mechanisms in plants, offering insights into plant-pathogen interactions and potential strategies for enhancing natural plant resistance .
  • Studying Plant Hormone Interactions: Recent studies suggest that diniconazole may influence plant hormone signaling pathways, potentially impacting plant growth and development. Researchers are exploring these potential interactions to understand the complex hormonal regulation in plants and how fungicides might inadvertently affect these processes .

Environmental Science Research:

  • Fate and Transport of Fungicides in the Environment: Diniconazole, like other fungicides, can potentially impact environmental ecosystems. Researchers use diniconazole as a model compound to study the fate and transport of fungicides in soil, water, and air, allowing them to assess potential environmental risks associated with their use .

Diniconazole is a broad-spectrum fungicide belonging to the triazole class of chemicals. Its chemical structure is characterized by the presence of a vinyltriazole moiety, specifically identified as (R)-(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol. This compound is primarily utilized in agriculture to manage various fungal diseases in crops by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Diniconazole acts as a sterol biosynthesis inhibitor (SBI) fungicide. It specifically targets 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cells. Ergosterol is a vital component of the fungal cell wall, providing rigidity and structure. By inhibiting its production, diniconazole disrupts the integrity of the fungal cell wall, leading to cell death.

Diniconazole is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 1244 mg/kg. It can cause skin and eye irritation upon contact. Diniconazole is also toxic to some aquatic organisms [].

Diniconazole's primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylation, a crucial step in ergosterol biosynthesis. This inhibition disrupts the formation of ergosterol, leading to compromised cell membrane integrity and ultimately resulting in fungal cell death . Additionally, studies have shown that diniconazole undergoes heterogeneous oxidation reactions when exposed to hydroxyl radicals and ozone, which can affect its environmental persistence and degradation kinetics .

The biological activity of diniconazole is significant in agricultural settings. It effectively controls a wide range of fungal pathogens affecting crops such as fruits, vegetables, and ornamental plants. Its efficacy stems from its ability to inhibit fungal growth by disrupting cellular processes critical for survival. The compound has demonstrated a biological half-life of approximately 6.2 days in plant tissues, indicating its moderate persistence in the environment .

Diniconazole can be synthesized through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common synthesis route includes:

  • Formation of Triazole Ring: The initial step involves creating the triazole ring through cyclization reactions.
  • Introduction of Side Chains: Subsequent steps involve adding the dichlorophenyl and dimethyl groups to achieve the final structure.
  • Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for agricultural applications.

These methods allow for scalable production while maintaining the compound's efficacy and stability.

Diniconazole is widely used in agriculture for its antifungal properties. Its applications include:

  • Crop Protection: Effective against various fungal pathogens in crops like grapes, tomatoes, and ornamental plants.
  • Post-Harvest Treatment: Utilized to prevent fungal spoilage during storage and transport.
  • Research

Studies on diniconazole interactions have revealed insights into its environmental behavior and biological effects. For instance:

  • Degradation Studies: Research indicates that diniconazole can degrade under specific environmental conditions, influenced by factors like pH and temperature .
  • Toxicological Assessments: Interaction studies with various biological systems have assessed its potential toxicity levels and environmental impact, highlighting the need for careful application to minimize risks to non-target organisms .

Diniconazole shares structural similarities with other triazole fungicides but exhibits unique characteristics that distinguish it from its peers. Below is a comparison with similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
TebuconazoleTriazoleInhibits ergosterol biosynthesisMore effective against specific fungal strains
MetconazoleTriazoleInhibits demethylation processBroader spectrum but less persistent
PropiconazoleTriazoleDisrupts ergosterol synthesisHigher toxicity levels in certain environments

Diniconazole's unique combination of efficacy against a broad spectrum of fungi and moderate environmental persistence makes it a valuable tool in agricultural pest management strategies.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.0748676 g/mol

Monoisotopic Mass

325.0748676 g/mol

Heavy Atom Count

21

UNII

X82HVO1N83

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

83657-24-3

Wikipedia

Diniconazole
Diclopentezol

Dates

Modify: 2023-08-15

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